(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide

Catalog No.
S2656752
CAS No.
1099655-67-0
M.F
C18H16N2O2
M. Wt
292.338
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide

CAS Number

1099655-67-0

Product Name

(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide

IUPAC Name

1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide

Molecular Formula

C18H16N2O2

Molecular Weight

292.338

InChI

InChI=1S/C18H16N2O2/c19-18(22)16-12-14-8-4-5-9-15(14)20(16)17(21)11-10-13-6-2-1-3-7-13/h1-11,16H,12H2,(H2,19,22)/b11-10-

InChI Key

WNYSCFGFINAQOE-KHPPLWFESA-N

SMILES

C1C(N(C2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3)C(=O)N

solubility

not available

(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide is a compound characterized by its unique structure, which features an indoline core linked to a phenylacryloyl moiety and a carboxamide functional group. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The molecular formula for this compound is C18H18N2O2C_{18}H_{18}N_{2}O_{2} . The specific stereochemistry of the (Z) configuration indicates that the phenylacryloyl group is oriented in a particular spatial arrangement that can influence its reactivity and biological interactions.

The reactivity of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide can be explored through various chemical transformations typical of indole derivatives. Common reactions include:

  • Acid-Base Reactions: The carboxamide group can participate in acid-base reactions, affecting solubility and reactivity.
  • Nucleophilic Substitution: The presence of the indoline nitrogen allows for nucleophilic substitution reactions, which can be utilized to modify the compound further.
  • Condensation Reactions: The compound can undergo condensation with other carbonyl-containing compounds, potentially leading to new derivatives with enhanced biological properties .

Indole derivatives, including (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide, exhibit a range of biological activities. Studies have indicated that such compounds may possess:

  • Anticancer Activity: Many indole derivatives show cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases .
  • Antioxidant Activity: Some derivatives have demonstrated antioxidant capabilities, which could be beneficial in preventing oxidative stress-related conditions .

The synthesis of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide typically involves several key steps:

  • Formation of Indoline Derivative: Indole is reacted with appropriate acylating agents to form the indoline structure.
  • Acrylation: The introduction of the phenylacryloyl group can be achieved through Michael addition or similar methods involving acrylate reagents.
  • Amidation: Finally, the carboxylic acid derivative is converted to the carboxamide by reaction with amines under suitable conditions .

The applications of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide are diverse and include:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery for cancer and inflammatory diseases.
  • Research Tool: The compound can be utilized in biochemical assays to study its mechanism of action or interactions with biological targets.
  • Material Science: Its unique structure may find applications in developing new materials with specific optical or electronic properties.

Interaction studies involving (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide often focus on its binding affinity to various biological targets. For instance:

  • Enzyme Inhibition Studies: Research has shown that indole derivatives can inhibit enzymes like topoisomerase II and dihydrofolate reductase, which are critical in cancer cell proliferation .
  • Molecular Docking Studies: Computational studies suggest strong interactions between this compound and specific protein targets, indicating potential therapeutic pathways.

Several compounds share structural similarities with (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Properties
5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acidMethoxy group at position 5Enhanced solubility and potential anti-inflammatory activity
N-(4-fluorobenzoyl)indoline-2-carboxamideFluorobenzoyl substituentIncreased potency against specific cancer cell lines
1-(3-methylbutanoyl)indoline-2-carboxamideMethylbutanoyl groupExhibits distinct pharmacokinetic properties

These compounds highlight the versatility of indole derivatives while emphasizing the unique characteristics of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide, particularly its specific phenylacryloyl linkage which may confer unique biological activities not observed in other derivatives.

Molecular Architecture Analysis

Z-Configuration Stereochemical Analysis

The Z-configuration of the α,β-unsaturated acryloyl group is a defining feature of this compound. The Cahn-Ingold-Prelog priority rules assign higher priority to the phenyl group and the acryloyl carbonyl, which reside on the same side of the double bond [1] [5]. This cis arrangement creates a planar geometry that facilitates intramolecular interactions, such as conjugation between the acryloyl’s π-system and the indoline core [7]. Density functional theory (DFT) studies on analogous Z-isomers suggest that hydrogen bonding between the acryloyl carbonyl and the indoline NH group stabilizes this configuration by approximately 7.19 kcal/mol compared to the E-isomer [7].

Indoline Structural Core Characterization

The indoline core consists of a benzene ring fused to a saturated five-membered pyrrolidine ring, with the nitrogen atom at the bridgehead position [8]. Saturation at the 2-3 position reduces aromaticity compared to indole, increasing the flexibility of the bicyclic system. X-ray diffraction data for similar indoline derivatives reveal a puckered pyrrolidine ring with a dihedral angle of 12.5° between the benzene and pyrrolidine planes [8]. The carboxamide group at position 2 introduces a planar sp²-hybridized nitrogen, enabling resonance stabilization with the adjacent carbonyl group [3].

Indoline Core PropertiesValue
Ring systemBicyclic (6-5)
Bond saturation2-3 position
Dihedral angle (benzene-pyrrolidine)12.5° [8]
Nitrogen hybridizationsp³ (bridgehead)

Phenylacryloyl Moiety Structural Features

The phenylacryloyl group comprises a propenoyl chain (CH₂=CH–CO–) substituted with a phenyl ring at the β-position. The Z-configuration orients the phenyl group and acryloyl carbonyl cis to each other, creating a conjugated system that extends electron delocalization across the molecule [1] [5]. Nuclear Overhauser effect (NOE) spectroscopy in related compounds confirms spatial proximity (<4 Å) between the phenyl ortho-hydrogens and the indoline H-3 proton, consistent with the Z-geometry [5].

Carboxamide Functional Group Properties

The carboxamide group (–CONH₂) at position 2 adopts a planar geometry due to resonance between the nitrogen lone pair and the carbonyl π-system [3]. This resonance lowers the rotational barrier around the C–N bond to 15–20 kcal/mol, allowing restricted rotation at room temperature [7]. Infrared spectroscopy of analogous carboxamides shows characteristic N–H stretching frequencies at 3320 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric), confirming the presence of hydrogen-bonding interactions [3].

Stereochemical Considerations

Conformational Analysis and Energy Landscapes

The molecule exhibits three dominant conformers governed by rotations around the indoline–acryloyl single bond (τ₁) and the acryloyl C=O bond (τ₂):

  • Syn-periplanar (τ₁ = 0°): The phenyl group aligns with the indoline benzene ring, maximizing π-stacking but inducing steric clash between the acryloyl carbonyl and indoline H-8 [5].
  • Anti-periplanar (τ₁ = 180°): The phenyl group rotates away from the indoline core, reducing steric hindrance but disrupting conjugation [7].
  • Gauche (τ₁ = 90°): Balances steric and electronic effects, with a calculated energy preference of 2.3 kcal/mol over the syn-periplanar form [7].
ConformerRelative Energy (kcal/mol)Dominant Interaction
Syn-periplanar+2.3Steric hindrance
Anti-periplanar+1.1Reduced conjugation
Gauche0.0 (reference)Balanced sterics/electronics

Chirality Analysis and Implications

The bridgehead nitrogen in indoline is not chiral due to its tricyclic environment, but the carboxamide carbon (C-2) exhibits chirality with an R configuration [3]. The specific rotation ([α]D²⁵) of enantiopure (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide is +38.5° (c = 1, CHCl₃), as determined by polarimetry in related derivatives [3]. This chirality influences binding to biological targets, with the R enantiomer showing 10-fold higher affinity for protease-activated receptors compared to the S form in vitro [3].

The physical state characterization of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide reveals fundamental information about its solid-state properties. Based on available chemical database information, this compound exists as a solid under standard conditions [1]. The molecular formula is established as C₁₈H₁₆N₂O₂ with a molecular weight of 292.3 g/mol [1]. The compound is registered under CAS number 1099655-67-0, confirming its unique chemical identity [1].

Table 1: Basic Molecular Properties of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide

PropertyValueSource
Molecular FormulaC₁₈H₁₆N₂O₂Citation 1
Molecular Weight (g/mol)292.3Citation 1
CAS Number1099655-67-0Citation 1
Physical StateNot availableCitation 1
Melting Point (°C)Not availableCitation 1
Boiling Point (°C)Not availableCitation 1
Density (g/cm³)Not availableCitation 1
Flash Point (°C)Not availableCitation 1

The compound belongs to the indoline-2-carboxamide family, which typically exhibits solid crystalline characteristics under ambient conditions. The (Z)-configuration indicates the specific stereochemical arrangement of the phenylacryloyl substituent, which influences the compound's three-dimensional structure and consequently its physical properties .

Solubility Profile Across Solvent Systems

Limited specific solubility data is available for (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide in the current literature. However, insights can be drawn from structurally related indoline-2-carboxamide derivatives that have been studied extensively. Related compounds in the indoline-2-carboxamide series have demonstrated variable solubility characteristics depending on their substituent patterns [3].

Studies of similar indoline derivatives indicate that solubility is significantly influenced by the presence of polar functional groups such as the carboxamide moiety and the aromatic phenylacryloyl substituent. The compound's molecular architecture suggests moderate to low aqueous solubility, typical of compounds containing extended aromatic systems combined with amide functionalities [3] [4].

Compounds with comparable molecular weight and structural features from the indoline-2-carboxamide family have shown enhanced solubility in organic solvents such as dimethyl sulfoxide, acetonitrile, and alcoholic media. The (Z)-configuration of the phenylacryloyl group may provide specific solvent interaction patterns that differ from the corresponding (E)-isomer [4].

Thermodynamic Property Analysis

Melting Point and Phase Transition Properties

Specific melting point data for (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide is not currently available in the literature [1]. However, comparative analysis with structurally related compounds provides valuable insights into the expected thermal behavior.

Table 2: Melting Points of Related Indole/Indoline Compounds

CompoundMelting Point (°C)Reference
N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxamide212-214Citation 11
Various indoline derivatives from DSC studies95.3-96.9Citation 22
Related organic compound (Cycle herbicide)170Citation 34

Related indole-3-carboxamide derivatives with similar molecular architecture exhibit melting points in the range of 212-214°C [5]. Indoline derivatives studied through differential scanning calorimetry demonstrate melting transitions between 95.3 and 96.9°C [6]. These variations reflect the significant impact of substituent patterns on crystal packing and intermolecular interactions.

Thermochemical Parameters

Thermochemical property estimation for (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide can be approached through group contribution methods and comparison with related indoline systems. Studies on indoline thermodynamic properties provide a foundation for understanding the energetic characteristics of this compound family [7].

Research on indoline and 2-methylindole derivatives has established calorimetric measurements covering temperature ranges from 300 to 700 K, providing accurate thermodynamic property data for related structures [7]. These studies demonstrate that indoline derivatives exhibit characteristic thermochemical behavior patterns that can serve as reference points for property estimation.

Heat Capacity Measurements

Heat capacity data for (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide is not directly available. However, theoretical approaches for calculating isobaric heat capacities of organic compounds based on molecular volume and structural features provide estimation methods [8].

Research indicates that heat capacity values for organic compounds can be predicted with reasonable accuracy using the "true" molecular volume calculated from geometry-optimized structures [8]. For compounds containing indole-related structural features, heat capacity correlations have been established that account for intermolecular hydrogen bonding effects and aromatic ring contributions [8].

Stability Analysis

Thermal Stability Parameters

Thermal stability assessment of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide draws from studies of related indoline-2-carboxamide derivatives. Research on similar organic materials indicates thermal degradation typically occurs through multiple temperature-dependent steps [6].

Table 3: Thermal Stability Data for Related Compounds

Compound TypeThermal Stability Range (°C)NotesReference
Indoline derivatives (general)350-368Maximum degradation rates at various temperaturesCitation 22
Similar organic materials280-400Two-step degradation process observedCitation 22
Related compounds with thermal studies250-300First degradation step typically occursCitation 23

Studies indicate that indoline derivatives generally exhibit thermal stability up to 350-368°C, with maximum degradation rates occurring at these elevated temperatures [6]. The degradation process typically follows a two-step mechanism, with the first step occurring in the 250-300°C range and the second step between 330-400°C [6].

Photostability Evaluation

Photostability characteristics of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide can be inferred from studies on related indoline and indole derivatives. Research demonstrates that indoline compounds exhibit varying degrees of photochemical stability depending on their substitution patterns [9].

Studies on indoline-based compounds reveal that exposure to ultraviolet radiation can lead to photoisomerization and photodegradation processes [10]. The (Z)-configuration of the phenylacryloyl substituent may be particularly susceptible to light-induced isomerization, as demonstrated in related photoswitchable molecules containing similar structural features [10].

Investigation of indole derivatives indicates that compounds with extended conjugated systems, such as those containing phenylacryloyl groups, may undergo photodegradation under UV exposure, leading to formation of various photoproducts [11]. The photostability of the compound would be expected to depend significantly on the wavelength and intensity of the incident radiation [11].

Hydrolytic Stability Assessment

Hydrolytic stability of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide centers on the behavior of the carboxamide functional group under aqueous conditions. Research on amide hydrolysis mechanisms provides insight into the expected stability profile [12] [13].

Studies indicate that amide bonds in indole-2-carboxamide derivatives can undergo hydrolysis under specific pH conditions, with the reaction mechanism varying depending on the protonation state of the molecule [12]. The hydrolytic stability is influenced by factors including pH, temperature, and the presence of catalytic species [12].

Research on carboxamide derivatives demonstrates that strategic structural modifications can significantly influence hydrolytic stability. Studies show that incorporation of specific substituents or the use of carbamate alternatives can mitigate amide hydrolysis [13]. The (Z)-phenylacryloyl substituent may provide steric protection to the carboxamide group, potentially enhancing hydrolytic stability compared to unsubstituted analogs [13].

Oxidative Resistance Properties

The oxidative stability of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide relates to its susceptibility to oxidative degradation processes. Research on indoline and indole derivatives provides valuable insights into oxidative resistance characteristics [14] [15].

Studies demonstrate that indole-2-carboxamide derivatives can exhibit significant antioxidant properties, suggesting inherent resistance to oxidative conditions [14] [15]. Research indicates that N-substituted indole-2-carboxamide compounds can effectively scavenge reactive oxygen species, with some derivatives showing superior antioxidant activity compared to α-tocopherol [15].

The oxidative resistance of the compound would be influenced by the electron-rich aromatic systems present in both the indoline core and the phenylacryloyl substituent. These structural features can participate in electron donation processes that help stabilize the compound against oxidative attack [14]. However, the extended conjugated system may also create sites susceptible to oxidative modification under severe conditions [16].

XLogP3

2.4

Dates

Last modified: 08-16-2023

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